5-(3-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
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Description
5-(3-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H22BrN3O3 and its molecular weight is 444.329. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Neuronal Uptake
Research by Ross & Renyi (1977) on related bromophenyl and dimethylamino compounds demonstrates their potency in inhibiting the uptake of serotonin and noradrenaline in rat brain tissues, suggesting a potential application in studying neurotransmitter dynamics and effects on brain function (Ross & Renyi, 1977).
Generation of Structurally Diverse Library
Roman (2013) utilized a ketonic Mannich base for alkylation and ring closure reactions, generating a diverse compound library. This indicates a method for creating varied structures for potential applications in material science and medicinal chemistry (Roman, 2013).
Catalyst in Suzuki-Type C−C Coupling
Mazet & Gade (2001) synthesized a palladium catalyst using a bis(oxazolinyl)pyrrole, highlighting its high activity in Suzuki cross-coupling reactions. This application is crucial for creating carbon-carbon bonds in organic synthesis, demonstrating how pyrrole derivatives can be valuable in catalysis (Mazet & Gade, 2001).
Antimicrobial Properties
Gein et al. (2001) explored the synthesis and antimicrobial properties of pyrrolin-2-ones, indicating the potential of such compounds in developing new antimicrobial agents. This underscores the relevance of researching pyrrole derivatives for applications in combating microbial infections (Gein et al., 2001).
Electrochemical Behavior
David et al. (1995) investigated the electrochemical behavior of a dihydropyridine derivative, providing insights into the electronic properties of such compounds. This research can contribute to the development of electrochemical sensors or devices (David et al., 1995).
Properties
IUPAC Name |
(4E)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c1-24(2)11-4-12-25-18(15-5-3-6-16(22)13-15)17(20(27)21(25)28)19(26)14-7-9-23-10-8-14/h3,5-10,13,18,26H,4,11-12H2,1-2H3/b19-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLABHFSLBXSDNV-HTXNQAPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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